

# Ethiofencarb: A Technical Guide to Identification and Analysis

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## Compound of Interest

Compound Name: *Ethiofencarb*

Cat. No.: *B1671403*

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An in-depth reference for researchers, scientists, and professionals in drug development, this guide provides core technical data, analytical methodologies, and key metabolic pathway information for the carbamate insecticide, **Ethiofencarb**.

**Ethiofencarb** is a systemic insecticide belonging to the carbamate class, primarily utilized for the control of aphids on a variety of crops, including fruits and vegetables.<sup>[1][2]</sup> Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.<sup>[1][2][3]</sup> This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. While effective, its potential for environmental contamination and toxicity necessitates robust methods for its identification and quantification.

## Core Identification Parameters

Precise identification of **Ethiofencarb** is critical for regulatory compliance, environmental monitoring, and research purposes. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the primary identifiers for this compound.

Identifier	Value
CAS Number	29973-13-5[1][4][5]
IUPAC Name	2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate[1][6]

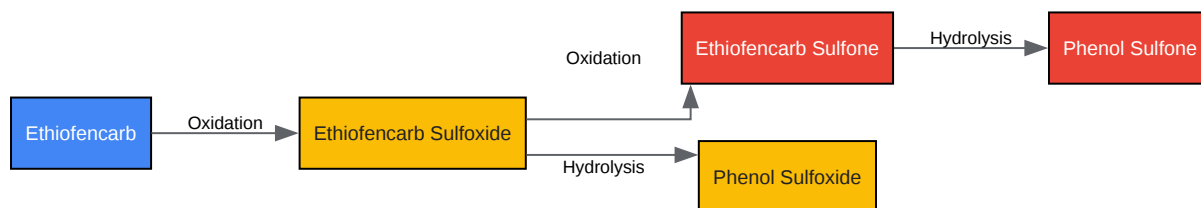
## Physicochemical Properties

A comprehensive understanding of **Ethiofencarb**'s physical and chemical properties is fundamental for developing analytical methods and predicting its environmental fate.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub> S[1][4][5]
Molecular Weight	225.31 g/mol [1][4][5]
Appearance	Colorless crystals[1][7]
Melting Point	33.4 °C[1][7]
Boiling Point	Decomposes upon distillation[1][2]
Solubility in Water	1.82 g/L at 20°C[1]
Solubility in Organic Solvents	Readily soluble in dichloromethane, isopropanol, and toluene (>200 g/L); moderately soluble in hexane (5-10 g/L)[1][4]
Vapor Pressure	0.94 mPa[1]
Density	1.231 g/cm <sup>3</sup> (at 20 °C)[1]

## Metabolic Pathways

**Ethiofencarb** undergoes metabolic transformation in various organisms and the environment. The primary metabolic pathway involves oxidation of the sulfur atom to form **ethiofencarb** sulfoxide and subsequently **ethiofencarb** sulfone. Hydrolysis of the carbamate ester bond also occurs, leading to the formation of the corresponding phenol derivatives.



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Metabolic pathway of **Ethiofencarb**.

## Experimental Protocols for Analysis

The detection and quantification of **Ethiofencarb** and its metabolites are commonly performed using chromatographic and electrochemical methods.

### 1. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

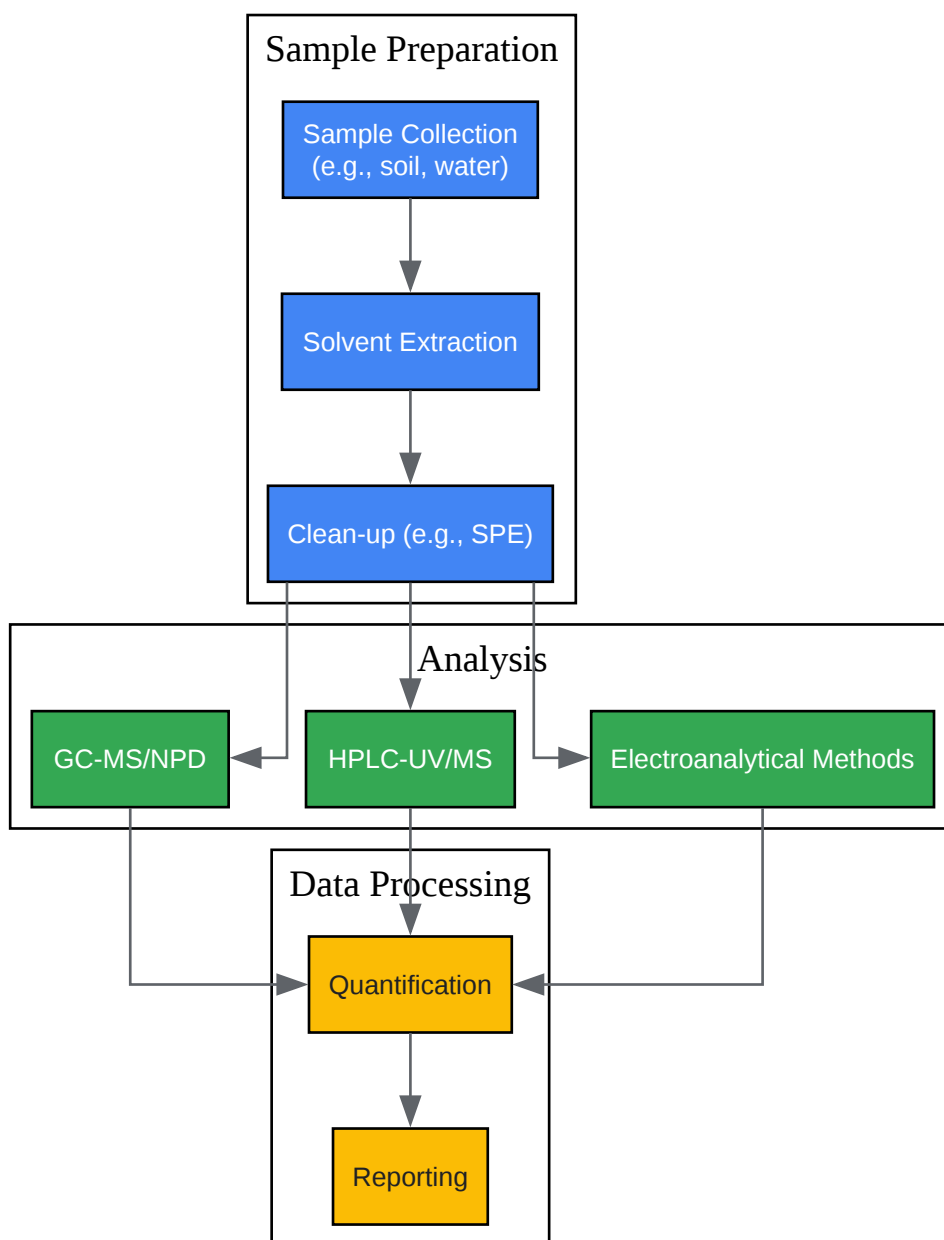
These are standard techniques for the analysis of **Ethiofencarb** residues in various matrices.

- Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water, biological tissues) is typically performed using a suitable organic solvent. This is often followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
- Instrumentation:
  - GC: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is suitable for analysis. The choice of column will depend on the specific application.
  - HPLC: A high-performance liquid chromatograph coupled with a UV or a mass spectrometric detector can be used. A C18 column is commonly employed for separation.
- Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.<sup>[9]</sup>

## 2. Electroanalytical Methods

Voltammetric techniques offer a sensitive and rapid alternative for the determination of **Ethiofencarb**.

- Methodology: A study by Barroso et al. detailed the voltammetric behavior of **Ethiofencarb** using a glassy carbon electrode (GCE) and a hanging mercury drop electrode (HMDE).[\[8\]](#)  
[\[10\]](#)
  - Oxidation: On a GCE, **Ethiofencarb** shows an irreversible oxidation peak at approximately +1.20 V (vs. Ag/AgCl) at a pH of 1.9.[\[8\]](#)[\[10\]](#)
  - Reduction: On an HMDE, a reduction peak is observed at around -1.00 V (vs. Ag/AgCl) at a pH of 7.0.[\[8\]](#)[\[10\]](#)
- Flow Injection Analysis (FIA): An FIA system coupled with an amperometric detector has been developed for the determination of 2-ethylthiomethylphenol, a hydrolysis product of **Ethiofencarb**.[\[8\]](#)



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General workflow for the analysis of **Ethiofencarb**.

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